Climacteron

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

8063-58-9 |

|---|---|

Molecular Formula |

C97H128N2O11 |

Molecular Weight |

1498.1 g/mol |

IUPAC Name |

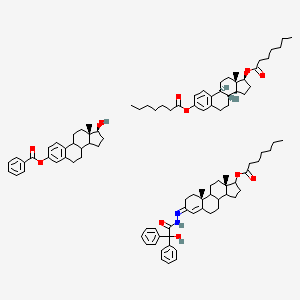

[(8R,9S,13S,14S,17S)-3-heptanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate;[(3Z,10R,13S)-3-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate;[(13S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |

InChI |

InChI=1S/C40H52N2O4.C32H48O4.C25H28O3/c1-4-5-6-13-18-36(43)46-35-22-21-33-32-20-19-30-27-31(23-25-38(30,2)34(32)24-26-39(33,35)3)41-42-37(44)40(45,28-14-9-7-10-15-28)29-16-11-8-12-17-29;1-4-6-8-10-12-30(33)35-24-15-17-25-23(22-24)14-16-27-26(25)20-21-32(3)28(27)18-19-29(32)36-31(34)13-11-9-7-5-2;1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h7-12,14-17,27,32-35,45H,4-6,13,18-26H2,1-3H3,(H,42,44);15,17,22,26-29H,4-14,16,18-21H2,1-3H3;2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/b41-31-;;/t32?,33?,34?,35?,38-,39-;26-,27-,28+,29+,32+;20?,21?,22?,23-,25-/m010/s1 |

InChI Key |

QXBPICMWCWLRHM-JOZFEFOJSA-N |

SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCC)C.CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CCC34C)C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CCCCCC)C.CCCCCCC(=O)OC1CCC2[C@@]1(CCC3C2CCC4=C/C(=N\NC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)/CC[C@]34C)C.C[C@]12CCC3C(C1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCC)C.CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CCC34C)C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |

Synonyms |

climacteron climacterone estradiol benzoate, estradiol dienanthate, testosterone enantate drug combination |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Therapies for Climacteric Symptoms

Disclaimer: The term "Climacteron" refers to a specific, now-discontinued injectable hormone replacement therapy. However, given the technical nature of this request for detailed signaling pathways and experimental protocols, this guide will also provide an in-depth analysis of the complex mechanisms of action for widely researched herbal and phytoestrogen-based therapies used for the management of climacteric (menopausal) symptoms.

The Pharmaceutical Formulation: this compound

This compound was an injectable combination medication used for menopausal hormone therapy.[1][2] It was not an herbal product but a conventional hormone therapy designed to directly replace declining levels of estrogen and provide androgenic support.

Composition and Formulation

The core components of this compound were synthetic hormone esters designed for long-acting, intramuscular administration.[1][2][3]

| Component | Chemical Class | Dosage per 1 mL Injection | Purpose |

| Estradiol Benzoate (EB) | Estrogen | 1.0 mg | A short-acting estrogen to provide an initial hormonal effect. |

| Estradiol Dienanthate (EDE) | Estrogen | 7.5 mg | A long-acting estrogen providing sustained hormonal levels.[1][2] |

| Testosterone Enanthate Benzilic Acid Hydrazone (TEBH) | Androgen | 150 mg | A long-acting androgen to address symptoms like decreased libido.[1][3] |

Mechanism of Action: Direct Hormone Replacement

The mechanism of action for this compound is direct agonism of nuclear hormone receptors. The estradiol esters are prodrugs that are hydrolyzed in the body to release 17β-estradiol, which then binds to and activates Estrogen Receptors (ERα and ERβ).[2] TEBH is similarly cleaved to release testosterone, which binds to and activates Androgen Receptors (AR).

This direct receptor activation initiates a cascade of genomic events, leading to the transcription of target genes that regulate a vast array of physiological processes, thereby alleviating menopausal symptoms such as vasomotor instability (hot flashes) and urogenital atrophy, and providing androgenic effects.[4][5]

Phytoestrogen-Based Therapies: A Complex Mechanism

Many herbal therapies for menopause rely on phytoestrogens, which are plant-derived compounds with structural similarity to estradiol.[[“]][7] Unlike direct hormone replacement, their mechanism is more nuanced, often described as that of a Selective Estrogen Receptor Modulator (SERM). The most studied phytoestrogens include isoflavones from soy (Glycine max) and compounds from Black Cohosh (Cimicifuga racemosa).

Core Mechanism: Selective Estrogen Receptor Modulation (SERM)

Phytoestrogens can bind to both ERα and ERβ but often show a higher affinity for ERβ.[8] This differential binding affinity is crucial to their SERM-like activity, allowing them to act as estrogen agonists in some tissues (e.g., bone, brain, cardiovascular system) while potentially acting as antagonists in others (e.g., breast, uterus).[[“]][9][10] This tissue-specific action is thought to provide benefits for menopausal symptoms while potentially reducing risks associated with unopposed estrogenic action in reproductive tissues.[10]

Genistein and daidzein, the primary isoflavones in soy, are well-characterized for their estrogenic activity.[8][11] Genistein, in particular, has the highest estrogenicity among common isoflavone precursors.[12]

Non-Estrogenic and Central Nervous System Mechanisms

The therapeutic effects are not solely dependent on estrogen receptors.

-

Serotonergic Pathways: Extracts of Black Cohosh, while initially thought to be estrogenic, are now believed to exert effects through central nervous system pathways.[10][13][14] Evidence suggests it may act on serotonin receptors (5-HT1A, 5-HT1D, 5-HT7), functioning in a manner analogous to selective serotonin reuptake inhibitors (SSRIs), which are also used to treat vasomotor symptoms.[10][14]

-

Opioid Pathways: At least one study has demonstrated that Black Cohosh extracts contain compounds that can act as partial agonists at the human mu-opiate receptor, which is involved in temperature and hormone homeostasis.[15]

-

Other Mechanisms: At high concentrations in vitro, some phytoestrogens exhibit non-ER-related effects, including antioxidant activity and inhibition of tyrosine kinase and DNA topoisomerase II.[12]

Quantitative Data

Quantitative data on the binding affinities and potency of these compounds are critical for understanding their biological activity. The following table summarizes representative data from the literature.

| Compound/Extract | Target Receptor | Assay Type | Value (Variable) | Source Context |

| Genistein | ERβ | Competitive Binding | ~20-fold higher affinity vs. ERα | General Literature |

| Daidzein | ERβ | Competitive Binding | Higher affinity vs. ERα | General Literature |

| Black Cohosh Extract | µ-Opiate Receptor | [35S]GTPγS functional assay | EC50 = 68.8 ± 7.7 µg/ml | [15] |

| Soy Isoflavones | N/A | Clinical Trials (Hot Flashes) | Effective doses: 50-100 mg/day | [16] |

Key Experimental Protocols

The mechanisms described above were elucidated using a variety of standardized in vitro and in vivo experimental models.

In Vitro Estrogenicity Screening: Reporter Gene Assay

This assay quantitatively measures the ability of a compound to activate the estrogen receptor and drive the transcription of a reporter gene.

-

Objective: To determine if a test compound (e.g., a phytoestrogen) has estrogenic or anti-estrogenic activity.

-

Cell Line: Estrogen-responsive human breast cancer cells, such as MCF-7, which endogenously express ERα.[17]

-

Methodology:

-

Cell Culture: MCF-7 cells are cultured in a phenol red-free medium to eliminate external estrogenic stimuli.

-

Transfection: Cells are transiently transfected with a plasmid vector containing an Estrogen Response Element (ERE) sequence upstream of a reporter gene (e.g., Luciferase).

-

Treatment: Transfected cells are treated with various concentrations of the test compound. A positive control (17β-estradiol) and a negative control (vehicle) are run in parallel. To test for anti-estrogenic activity, cells are co-treated with 17β-estradiol and the test compound.

-

Lysis & Measurement: After a 24-48 hour incubation period, cells are lysed, and the activity of the reporter enzyme (Luciferase) is measured using a luminometer.

-

Analysis: An increase in luciferase activity compared to the vehicle control indicates estrogenic agonism. A decrease in estradiol-induced activity indicates antagonism.

-

In Vivo Menopause Model: Ovariectomized Rat

The ovariectomized (OVX) rat is the gold-standard animal model for studying the effects of compounds on menopausal symptoms.

-

Objective: To evaluate the efficacy of a test compound in mitigating physiological changes associated with estrogen deficiency, such as bone loss and uterine atrophy.

-

Animal Model: Adult female Sprague-Dawley or Wistar rats.

-

Methodology:

-

Acclimatization: Animals are acclimatized to laboratory conditions for 1-2 weeks.

-

Surgery: Rats undergo bilateral ovariectomy (OVX) to induce estrogen deficiency. A sham-operated control group undergoes a similar surgical procedure without removal of the ovaries.

-

Treatment: After a recovery period, OVX rats are randomly assigned to treatment groups: OVX + Vehicle, OVX + Positive Control (e.g., Estradiol Valerate), and OVX + Test Compound at various doses. Treatment is typically administered daily via oral gavage or injection for several weeks (e.g., 4-12 weeks).

-

Endpoint Measurement: At the end of the treatment period, key endpoints are measured:

-

Uterine Weight: The uterus is excised and weighed. A lack of uterine growth (low uterotrophic effect) in the test compound group compared to the estradiol group is a key indicator of SERM activity.

-

Bone Mineral Density (BMD): Femoral or tibial BMD is measured using dual-energy X-ray absorptiometry (DEXA) to assess anti-osteoporotic effects.

-

Serum Biomarkers: Blood is collected to measure levels of hormones (LH, FSH) and bone turnover markers (e.g., alkaline phosphatase).

-

-

Analysis: Data from the test compound group are compared with both the OVX + Vehicle group (to determine efficacy) and the OVX + Estradiol group (to assess relative potency and tissue selectivity).

-

References

- 1. Estradiol benzoate/estradiol dienanthate/testosterone enanthate benzilic acid hydrazone - Wikipedia [en.wikipedia.org]

- 2. Estradiol dienantate - Wikipedia [en.wikipedia.org]

- 3. rxmed.com [rxmed.com]

- 4. nationalacademies.org [nationalacademies.org]

- 5. Estrogen (medication) - Wikipedia [en.wikipedia.org]

- 6. consensus.app [consensus.app]

- 7. healthandher.com [healthandher.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Isoflavones in Soybean as a Daily Nutrient: The Mechanisms of Action and How They Alter the Pharmacokinetics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phytoestrogens in postmenopausal indications: A theoretical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Black Cohosh: Insights into its Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Phytoestrogens - Whole Health Library [va.gov]

- 17. Glycone-rich Soy Isoflavone Extracts Promote Estrogen Receptor Positive Breast Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics of Estradiol Dienanthate and Testosterone Enanthate Combination

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific combination of estradiol dienanthate and testosterone enanthate is not a widely marketed or extensively studied formulation. Much of the available pharmacokinetic data pertains to each compound administered individually or in combination with other esters. This guide synthesizes the known pharmacokinetic profiles of the individual components and related combination therapies to provide a comprehensive overview for research and development purposes.

Introduction

Estradiol dienanthate (EDE) and testosterone enanthate (TE) are long-acting prodrugs of the natural hormones estradiol and testosterone, respectively. Esterification of these steroid hormones at the C17β position (for testosterone) and C3/C17β positions (for estradiol) significantly increases their lipophilicity and prolongs their release from an oil-based depot following intramuscular injection.[1][2] This delivery method ensures stable, long-term hormone levels, making it suitable for hormone replacement therapy (HRT).

The combination of an estrogen and an androgen is intended to leverage the physiological effects of both hormones. In menopausal therapy, for instance, the addition of testosterone to estrogen replacement can help improve lean body mass, bone density, and libido, while potentially mitigating some side effects.[3] This document provides a detailed examination of the pharmacokinetic properties of TE and EDE, methodologies for their study, and the expected profile of their combination.

Pharmacokinetics of Testosterone Enanthate (TE)

Testosterone enanthate is a widely used testosterone ester for treating hypogonadism in men.[4] Following intramuscular injection in an oil vehicle (e.g., sesame or castor oil), it forms a depot from which it is slowly absorbed into the circulation.[1][4]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: TE is absorbed slowly from the lipid phase of the intramuscular depot. Hydrolysis by esterase enzymes in tissue and blood cleaves the enanthate ester, releasing active testosterone.[1][4] This process allows for dosing intervals of one to four weeks.[4]

-

Distribution: In the plasma, approximately 98% of testosterone is bound to proteins, primarily sex hormone-binding globulin (SHBG) and, to a lesser extent, albumin.[1] Only the small, unbound fraction (about 2%) is biologically active.[1]

-

Metabolism: The inactivation of testosterone occurs mainly in the liver.[1] It is metabolized into various 17-keto steroids. The two major active metabolites are dihydrotestosterone (DHT), formed via the 5α-reductase enzyme, and estradiol, formed via the aromatase enzyme.[1][5]

-

Excretion: About 90% of a testosterone dose is excreted in the urine as glucuronic and sulfuric acid conjugates of its metabolites.[1] Approximately 6% is excreted in the feces.[1] The elimination half-life of testosterone enanthate administered intramuscularly is reported to be approximately 4.5 to 5 days.[4][6]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for testosterone enanthate following intramuscular (IM) and subcutaneous (SC) administration.

| Parameter | Value | Administration Route & Dose | Source |

| T½ (Half-life) | ~4.5-5 days | IM | [4][6] |

| Mean Residence Time | ~8.5 days | IM | [4] |

| Cmax (Peak) | >1200 ng/dL | 100 mg/week, IM | [7] |

| Tmax (Time to Peak) | ~24-48 hours | 100 mg/week, IM | [7] |

| Cavg (Week 6) | 895.5 ng/dL | 100 mg/week, SC | [8] |

| Cavg (Week 1) | 1658.7 ng/dL | 200 mg, IM | [8] |

Metabolic Pathway of Testosterone

The diagram below illustrates the primary metabolic conversions of testosterone.

Pharmacokinetics of Estradiol Dienanthate (EDE)

Estradiol dienanthate is a synthetic ester of natural estradiol.[2] Like TE, it is a prodrug designed for prolonged release from an intramuscular depot. It is formulated in combination with other esters, such as in the discontinued preparation Climacteron, which also contained estradiol benzoate and a testosterone derivative.[2][9] Data on estradiol enanthate (EEn), a closely related single ester, is more readily available and is used here as a proxy to inform the likely pharmacokinetics of EDE.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following IM injection, EDE is slowly released from the oil depot and cleaved by esterases to yield active 17β-estradiol.[10]

-

Distribution: Circulating estradiol is highly protein-bound (~98%), primarily to SHBG (~38%) and albumin (~60%).[11] The remaining 2% is free and biologically active.[11][12]

-

Metabolism: Estradiol is primarily metabolized in the liver, where it is reversibly oxidized to estrone by 17β-hydroxysteroid dehydrogenase.[13] Both estradiol and estrone can be converted to estriol, the major urinary metabolite.[12] These estrogens also undergo glucuronide and sulfate conjugation to facilitate excretion.[12][13]

-

Excretion: The conjugated metabolites are primarily excreted in the urine.[11][12]

Quantitative Pharmacokinetic Data

The following data is for estradiol enanthate (EEn), a structurally similar compound.

| Parameter | Value | Administration Route & Dose | Source |

| T½ (Half-life) | ~5.6-7.5 days | 10 mg, IM | [10] |

| Duration of Action | ~20-30 days | 10 mg, IM | [10] |

| Cmax (Peak) | 283-445 pg/mL | 10 mg, IM | [10] |

| Tmax (Time to Peak) | ~3-8 days | IM | [10] |

Metabolic Pathway of Estradiol

This diagram shows the main metabolic pathway for estradiol.

Pharmacokinetics of the Combined Formulation

When administered together, EDE and TE are expected to follow their individual pharmacokinetic pathways. Both are released slowly from a shared intramuscular oil depot. The rate-limiting step for both is the absorption from the depot and subsequent hydrolysis by esterases. There is no evidence to suggest a significant pharmacokinetic interaction between the two esters. Formulations combining estradiol valerate and testosterone enanthate have a reported duration of action of approximately 21 days.[14]

Experimental Protocols

The determination of pharmacokinetic parameters for steroid esters requires a robust experimental design, from administration to sample analysis.

Drug Administration and Sample Collection

-

Subject Recruitment: Subjects (e.g., hypogonadal men, postmenopausal women) are recruited based on defined inclusion/exclusion criteria.[8]

-

Baseline Sampling: A baseline blood sample is collected before drug administration.

-

Administration: A single dose of the EDE/TE combination, dissolved in a sterile oil vehicle, is administered via deep intramuscular injection, typically into the gluteal muscle.[15]

-

Blood Sampling Schedule: Venous blood samples are collected at predetermined intervals post-injection. A typical schedule might include: 1, 2, 4, 8, 12, 24, 48, 72 hours, and then on days 5, 7, 10, 14, 21, and 28 to accurately characterize the absorption, peak, and elimination phases.[6][8]

-

Sample Processing: Blood is centrifuged to separate serum or plasma, which is then stored at -80°C until analysis.

Analytical Methodology: LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of serum testosterone and estradiol due to its high sensitivity and specificity.[16][17]

-

Sample Preparation:

-

An aliquot of serum (e.g., 400 µL) is spiked with stable isotope-labeled internal standards (e.g., testosterone-¹³C₃ and estradiol-d₅).[18]

-

Proteins are precipitated, and hormones are released from binding proteins using an acidic buffer.[16]

-

A liquid-liquid extraction (LLE) is performed using a solvent like methyl tert-butyl ether (MTBE) to isolate the steroids.[18]

-

The organic layer is evaporated, and the residue is reconstituted in a solution (e.g., 50:50 methanol/water) for injection into the LC-MS/MS system.[17]

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

A triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source is used.[18]

-

The system operates in selected reaction monitoring (SRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and internal standard to ensure accurate quantification.[17] Testosterone is typically measured in positive ion mode, and estradiol in negative ion mode.[16][19]

-

Experimental Workflow Diagram

Core Signaling Pathway

Both testosterone and estradiol exert their primary effects by binding to intracellular hormone receptors, which then act as ligand-activated transcription factors to regulate gene expression.

Conclusion

Testosterone enanthate and estradiol dienanthate are long-acting steroid prodrugs that provide sustained release of their parent hormones after intramuscular injection. Their individual pharmacokinetic profiles are characterized by slow absorption, extensive protein binding, and hepatic metabolism. While direct pharmacokinetic data on their specific combination is scarce, their established individual profiles and data from similar combined formulations suggest predictable, prolonged therapeutic hormone levels with no significant drug-drug interactions. The analytical method of choice for their quantification in biological matrices is LC-MS/MS, which offers unparalleled sensitivity and specificity. Further clinical studies are necessary to fully characterize the pharmacokinetic and pharmacodynamic profile of the specific estradiol dienanthate and testosterone enanthate combination.

References

- 1. Testosterone Enanthate: Package Insert / Prescribing Info [drugs.com]

- 2. Estradiol dienantate - Wikipedia [en.wikipedia.org]

- 3. Effects of combined estrogen/testosterone therapy on bone and body composition in oophorectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Testosterone enanthate - Wikipedia [en.wikipedia.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic Profile of Subcutaneous Testosterone Enanthate Delivered via a Novel, Prefilled Single‐Use Autoinjector: A Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Informal Meta-Analysis of Estradiol Curves with Injectable Estradiol Preparations - Transfeminine Science [transfemscience.org]

- 10. Estradiol enantate - Wikipedia [en.wikipedia.org]

- 11. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 12. news-medical.net [news-medical.net]

- 13. ClinPGx [clinpgx.org]

- 14. Estradiol valerate/testosterone enanthate - Wikipedia [en.wikipedia.org]

- 15. Subcutaneous vs. Intramuscular Injections for HRT [folxhealth.com]

- 16. Simultaneous measurement of total Estradiol and Testosterone in human serum by isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. lcms.labrulez.com [lcms.labrulez.com]

- 19. researchgate.net [researchgate.net]

The Historical Use of Climacteron in Menopausal Hormone Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Climacteron, an injectable combination hormone therapy, represents a significant chapter in the history of menopausal medicine. Its formulation, comprising both estrogen and androgen components, reflects a therapeutic approach aimed at addressing a broader spectrum of menopausal symptoms beyond vasomotor instability. This technical guide provides a comprehensive overview of the historical use of this compound, delving into its composition, the available clinical data, experimental methodologies, and the underlying signaling pathways of its constituent hormones. The withdrawal of this compound from the market due to safety concerns, specifically the risk of endometrial hyperplasia and supraphysiological testosterone levels, underscores the critical evolution of our understanding of menopausal hormone therapy.[1]

Composition and Formulation

This compound was an oil-based injectable solution designed for intramuscular administration. Its unique formulation combined both short- and long-acting estrogens with a long-acting androgen.

Table 1: Composition of this compound for Menopausal Hormone Therapy

| Component | Chemical Name | Dosage | Function |

| Estrogen (short-acting) | Estradiol Benzoate (EB) | 1.0 mg | Provides an initial rise in estrogen levels. |

| Estrogen (long-acting) | Estradiol Dienanthate (EDE) | 7.5 mg | Ensures sustained estrogenic effects. |

| Androgen (long-acting) | Testosterone Enanthate Benzilic Acid Hydrazone (TEBH) | 150 mg (equivalent to 69 mg free testosterone) | Addresses symptoms such as decreased libido and mood changes. |

Source:[1]

This combination was typically administered every 4 to 8 weeks to manage menopausal symptoms.[1] A different formulation, under brand names like Lactimex and Lactostat, with higher doses of the same components was used for the suppression of lactation.[1]

Preclinical and Clinical Data

The clinical development of this compound and similar combination therapies was rooted in the understanding that menopause involves a decline in both estrogens and androgens. The addition of an androgen was intended to provide benefits beyond what estrogen-alone therapy could offer, particularly concerning libido, mood, and bone density.

Pharmacokinetics

A key study by Sherwin and Gelfand in 1987 provides the most detailed available data on the pharmacokinetics of a formulation identical to this compound in ovariectomized women. While the full text of this specific study is not widely available, its findings are cited in subsequent scientific literature. The study tracked serum estradiol and testosterone levels following a single intramuscular injection.

Table 2: Summary of Cited Pharmacokinetic Data for this compound-like Formulation

| Hormone | Peak Levels | Duration of Action | Key Findings |

| Estradiol | Information on peak levels is not readily available in cited abstracts. | Sustained elevation for several weeks. | The combination of a short- and long-acting ester was designed to provide both a rapid onset and a prolonged duration of estrogenic effect. |

| Testosterone | Resulted in supraphysiological serum levels. | Prolonged elevation due to the long-acting ester. | A primary reason for the eventual withdrawal of this compound was the induction of testosterone levels that exceeded the normal physiological range for women.[1] |

Source: Citations of Sherwin, B.B. & Gelfand, M.M. (1987)

Efficacy

Clinical experience with this compound suggested its efficacy in managing a range of menopausal symptoms.

-

Vasomotor Symptoms: Like other estrogen-containing therapies, this compound was effective in reducing the frequency and severity of hot flashes and night sweats.

-

Mood and Libido: The inclusion of testosterone was specifically aimed at improving mood, energy levels, and libido, symptoms that may not be fully addressed by estrogen-alone therapy. Retrospective cohort studies of similar transdermal estradiol and testosterone combinations have shown significant improvements in menopausal mood symptoms.

-

Bone Health: Both estrogen and testosterone are known to play a role in maintaining bone mineral density, suggesting a potential benefit of combination therapy in preventing osteoporosis.

Safety and Adverse Events

The long-term safety of this compound became a significant concern, ultimately leading to its discontinuation.

Table 3: Reported Adverse Events and Safety Concerns Associated with this compound

| Category | Adverse Events |

| Endometrial Health | Increased risk of endometrial hyperplasia and cancer due to unopposed estrogen.[1] |

| Androgenic Side Effects | Virilization (e.g., voice changes, hirsutism), acne, and potential adverse effects on lipid profiles (decrease in HDL cholesterol). |

| Cardiovascular | Potential for increased risk of thromboembolic events, a known risk associated with oral estrogen therapy. |

| Breast Cancer | A large-scale Nurses' Health Study suggested that the combination of estrogen and testosterone may increase the risk of breast cancer by 2.5-fold compared to those who never used hormone therapy. |

Source:[1]

Experimental Protocols

Detailed experimental protocols from the original clinical trials of this compound are not readily accessible in current literature. However, based on contemporaneous and subsequent studies of combined hormone therapies, the following methodologies were likely employed.

Subject Population

-

Inclusion Criteria: Typically included postmenopausal women (naturally or surgically) experiencing moderate to severe vasomotor symptoms and/or other menopausal complaints such as decreased libido.

-

Exclusion Criteria: Would have likely included women with a history of hormone-sensitive cancers (breast, endometrial), undiagnosed vaginal bleeding, active liver disease, or a history of thromboembolic disorders.

Study Design

-

Randomization: In later, more rigorous trials of similar therapies, participants would be randomized to receive either the combination therapy, estrogen alone, or a placebo.

-

Blinding: Double-blind designs, where neither the participant nor the investigator knows the treatment assignment, would be the gold standard to minimize bias.

-

Dosage and Administration: Intramuscular injection of the specified formulation at intervals of 4 to 8 weeks.

Outcome Measures

-

Efficacy:

-

Vasomotor Symptoms: Assessed using validated scales such as the Menopause Rating Scale (MRS) or daily diaries to track the frequency and severity of hot flashes.

-

Sexual Function: Evaluated through questionnaires like the Changes in Sexual Functioning Questionnaire (CSFQ) or the Menopausal Sexual Interest Questionnaire (MSIQ).

-

Mood: Measured using standardized psychological assessment tools like the Beck Depression Inventory (BDI) or the Hamilton Depression Rating Scale (HAM-D).

-

-

Safety:

-

Endometrial Safety: Monitored through regular transvaginal ultrasounds to measure endometrial thickness and endometrial biopsies to rule out hyperplasia or carcinoma.

-

Hormone Levels: Serial blood sampling to measure serum concentrations of estradiol, testosterone, and other relevant hormones like sex hormone-binding globulin (SHBG).

-

Lipid Profiles: Assessment of total cholesterol, HDL, LDL, and triglycerides at baseline and throughout the study.

-

Adverse Event Monitoring: Systematic collection of all reported adverse events.

-

Signaling Pathways and Mechanisms of Action

The physiological effects of this compound are a result of the complex interplay of its estrogenic and androgenic components with their respective receptors and signaling pathways.

Estrogen Signaling

Estradiol, the active form of the estrogen esters in this compound, exerts its effects through two primary pathways:

-

Genomic Signaling: Estradiol binds to estrogen receptors (ERα and ERβ) in the cytoplasm. The hormone-receptor complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes. This pathway is responsible for the long-term effects of estrogen on tissues such as the endometrium, breast, and bone.

-

Non-Genomic Signaling: A subpopulation of estrogen receptors is located on the cell membrane. Binding of estradiol to these receptors can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways, leading to more immediate cellular responses.

Androgen Signaling

Testosterone and its more potent metabolite, dihydrotestosterone (DHT), act through the androgen receptor (AR).

-

Genomic Signaling: Similar to estrogen receptors, the androgen-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on the DNA, regulating the expression of genes involved in male secondary sexual characteristics, muscle mass, and libido.

-

Metabolism: Testosterone can be converted to DHT by the enzyme 5α-reductase, which has a higher affinity for the AR. Testosterone can also be converted to estradiol by the enzyme aromatase, contributing to the overall estrogenic effect.

References

Climacteron: A Technical Guide to Formulation and Composition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Climacteron was an injectable combination hormone therapy product previously used for the management of menopausal symptoms and for the suppression of lactation.[1][2] Its formulation was designed to provide both estrogenic and androgenic support through a combination of estradiol and testosterone esters. This technical guide provides an in-depth overview of the formulation, composition, and relevant scientific data pertaining to this compound, intended for an audience of researchers, scientists, and drug development professionals. While the commercial product has been withdrawn in several countries, including Canada in October 2005 due to risks of unopposed estrogen exposure, the formulation principles and analytical methodologies remain of scientific interest.[1]

Formulation and Composition

This compound was available in different formulations tailored for specific indications. The core components consisted of esters of estradiol and a long-acting testosterone derivative, formulated as a sterile solution for intramuscular injection.

Active Pharmaceutical Ingredients (APIs)

The active ingredients in this compound were a combination of short- and long-acting estrogen esters, along with a long-acting testosterone pro-drug.[1][2]

-

Estradiol Benzoate (EB): A short-acting estrogen ester.

-

Estradiol Dienanthate (EDE): A long-acting estrogen ester.[1][2]

-

Testosterone Enanthate Benzilic Acid Hydrazone (TEBH): A long-acting androgen/anabolic steroid that serves as a prodrug of testosterone.[1][3]

Quantitative Composition

The quantitative composition of the active ingredients varied depending on the intended clinical use.[1]

| Indication | Brand Names | Estradiol Benzoate (mg) | Estradiol Dienanthate (mg) | Testosterone Enanthate Benzilic Acid Hydrazone (mg) |

| Menopausal Symptoms | This compound, Amenose | 1.0 | 7.5 | 150 (equivalent to 69 mg free testosterone) |

| Lactation Suppression | Lactimex, Lactostat | 6.0 | 15.0 | 300 |

Excipients

The active ingredients were dissolved in a suitable oily vehicle for intramuscular administration.

| Excipient | Function | Concentration |

| Corn Oil | Vehicle | q.s. (quantum sufficit) to final volume (e.g., 2 mL for Lactimex/Lactostat)[1] |

Note: A complete list of all excipients used in the final commercial product is not publicly available. Formulations for injectable steroids may also contain preservatives and co-solvents.

Experimental Protocols

This section outlines methodologies for key experiments related to the quality control, pharmacokinetic, and pharmacodynamic assessment of a combination hormonal product like this compound.

Quality Control: Stability-Indicating Assay

A stability-indicating analytical method is crucial for ensuring the identity, purity, and strength of the active pharmaceutical ingredients and for detecting any degradation products. The following protocol is based on a published method for the analysis of similar steroid esters in an oily vehicle.[4]

Objective: To quantify Estradiol Benzoate, Estradiol Dienanthate, and Testosterone Enanthate Benzilic Acid Hydrazone in the oily formulation and to separate them from potential degradation products.

Methodology:

-

Sample Preparation:

-

Accurately weigh a portion of the formulation equivalent to the label claim of the active ingredients.

-

Dissolve the sample in a suitable organic solvent (e.g., a mixture of acetonitrile and heptane).

-

-

Chromatographic Separation of TEBH:

-

Utilize a column chromatography system with an acetonitrile-infusorial earth stationary phase.[4]

-

Elute the column with a suitable mobile phase to separate TEBH from the estradiol esters and the oily vehicle.

-

-

Quantification of TEBH:

-

Collect the fraction containing TEBH.

-

Quantify the concentration of TEBH using UV spectroscopy at its maximum absorbance wavelength.[4]

-

-

Chromatographic Separation of Estradiol Esters:

-

Subject the remaining fraction from the initial separation to a second chromatographic step using a heptane-silanized infusorial earth column.[4]

-

This step separates the estradiol esters (EB and EDE) from the corn oil.

-

-

Quantification of Estradiol Esters:

-

Elute the estradiol esters from the column.

-

Quantify the concentrations of EB and EDE using Gas-Liquid Chromatography (GLC) with a suitable detector.[4]

-

-

Forced Degradation Studies:

-

To validate the stability-indicating nature of the method, subject the formulation to stress conditions (e.g., elevated temperature, acid/base hydrolysis, oxidation, and photolysis).

-

Analyze the stressed samples to demonstrate that degradation products do not interfere with the quantification of the intact active ingredients. The primary degradation pathway for the esters is hydrolysis.[4]

-

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of estradiol and testosterone following a single intramuscular injection of this compound in postmenopausal women.

Methodology:

-

Study Population: Recruit a cohort of healthy, surgically postmenopausal (oophorectomized) women to eliminate the influence of endogenous hormone production.[2]

-

Study Design: A single-dose, open-label study.

-

Intervention: Administer a single intramuscular injection of the this compound formulation for menopausal symptoms (1.0 mg EB, 7.5 mg EDE, and 150 mg TEBH).

-

Blood Sampling: Collect serial blood samples at predefined time points (e.g., baseline, and at regular intervals for at least 28 days post-injection) to capture the absorption, distribution, metabolism, and elimination phases of the hormones.[1]

-

Bioanalytical Method:

-

Separate serum from the collected blood samples.

-

Quantify the serum concentrations of estradiol and testosterone using a validated analytical method, such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

-

-

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters for both estradiol and testosterone, including:

-

Maximum serum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Area under the concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

-

Pharmacodynamic Study

Objective: To assess the pharmacodynamic effects of this compound on markers of estrogenic and androgenic activity in postmenopausal women.

Methodology:

-

Study Population: Recruit postmenopausal women experiencing vasomotor symptoms (e.g., hot flashes).

-

Study Design: A randomized, placebo-controlled, double-blind clinical trial.

-

Intervention: Administer intramuscular injections of this compound or a matching placebo at regular intervals (e.g., every 6 weeks) over a defined study period (e.g., 6 months).

-

Pharmacodynamic Assessments:

-

Vasomotor Symptoms: Assess the frequency and severity of hot flashes using a validated patient diary or questionnaire at baseline and at regular follow-up visits.

-

Endometrial Effects: For women with an intact uterus, perform transvaginal ultrasound to measure endometrial thickness at baseline and at the end of the study to assess for endometrial hyperplasia. Note: The unopposed estrogen in this compound poses a risk of endometrial hyperplasia.[1]

-

Bone Mineral Density: Measure bone mineral density (BMD) at the lumbar spine and femoral neck using dual-energy X-ray absorptiometry (DXA) at baseline and at the end of the study to evaluate effects on bone turnover.

-

Lipid Profile: Measure serum levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides at baseline and at regular intervals.

-

Sexual Function: Assess changes in libido and sexual satisfaction using a validated questionnaire.

-

Signaling Pathways and Mechanisms of Action

The physiological effects of this compound are mediated through the interaction of its active components, estradiol and testosterone, with their respective intracellular receptors.

Estrogen Receptor Signaling

Estradiol, released from its ester prodrugs, binds to estrogen receptors (ERα and ERβ). This interaction initiates both genomic and non-genomic signaling pathways.

Androgen Receptor Signaling

Testosterone, released from TEBH, binds to the androgen receptor (AR), initiating a similar cascade of events leading to changes in gene expression.

Potential for Synergistic and Integrated Signaling

The co-administration of estradiol and testosterone may lead to complex interactions at the cellular level. Both estrogen and androgen receptors can modulate the expression of various genes, and there is potential for crosstalk between their signaling pathways. For example, androgens can be converted to estrogens via aromatase, and both receptor types can interact with common co-regulatory proteins.

Conclusion

This compound represents a formulation approach to combined hormone therapy, delivering both estrogens and an androgen through a single intramuscular injection. While no longer in widespread clinical use, the principles of its formulation, the analytical methods for its quality control, and the complex interplay of its active ingredients at the cellular level provide valuable insights for the development and evaluation of future hormone therapies. The detailed protocols and pathway diagrams presented in this guide offer a technical foundation for researchers and drug development professionals working in this field.

References

- 1. Estradiol benzoate/estradiol dienanthate/testosterone enanthate benzilic acid hydrazone - Wikipedia [en.wikipedia.org]

- 2. Estradiol dienantate - Wikipedia [en.wikipedia.org]

- 3. Testosterone enantate benzilic acid hydrazone - Wikipedia [en.wikipedia.org]

- 4. Stability-indicating analysis of injectable estrogen-androgen combinations in formulations containing corn oil - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Combination of Estradiol Benzoate and Estradiol Dienanthate: A Technical Guide to Optimizing Estrogen Therapy

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pharmacological rationale and potential synergistic effects of combining two distinct estradiol esters: the short-acting estradiol benzoate and the long-acting estradiol dienanthate. This analysis is intended to provide a comprehensive resource for researchers, scientists, and drug development professionals investigating advanced estrogen replacement therapies. By leveraging the unique pharmacokinetic profiles of these esters, a therapeutic approach can be designed to achieve both a rapid onset of action and a sustained physiological effect, optimizing patient outcomes.

Executive Summary

The combination of estradiol benzoate and estradiol dienanthate represents a sophisticated approach to hormone replacement therapy. Estradiol benzoate, with its rapid absorption and short duration of action, provides an immediate therapeutic effect, addressing acute symptoms of estrogen deficiency. Conversely, estradiol dienanthate, characterized by its slow release and prolonged activity, ensures a stable, long-term maintenance of therapeutic estradiol levels. This guide will delve into the pharmacokinetic and pharmacodynamic principles underpinning this combination, present available data in a structured format, and provide conceptual frameworks for experimental validation.

Pharmacokinetic Profiles of Estradiol Benzoate and Estradiol Dienanthate

The primary rationale for combining these two esters lies in their complementary pharmacokinetic properties. Estradiol esters are prodrugs of estradiol, and their therapeutic effect is determined by the rate at which they are hydrolyzed to release the active hormone.[1][2][3] The duration of action is largely influenced by the length of the ester side chain, which affects its lipophilicity and rate of clearance from the injection depot.[3]

Table 1: Comparative Pharmacokinetics of Intramuscular Estradiol Esters [4][5]

| Parameter | Estradiol Benzoate (5 mg) | Estradiol Cypionate (5 mg) | Estradiol Valerate (5 mg) |

| Peak Estradiol Levels (Cmax) | ~940 pg/mL[5] | ~338 pg/mL[5] | ~667 pg/mL[5] |

| Time to Peak (Tmax) | ~2 days[4] | ~4 days[4] | ~2 days[4] |

| Duration of Elevated Estrogen Levels | 4–5 days[4] | ~11 days[4] | 7–8 days[4] |

Note: Data for estradiol dienanthate is less commonly tabulated alongside these specific esters in comparative studies. However, its classification as a long-acting ester suggests a pharmacokinetic profile with a longer Tmax and duration of action than estradiol cypionate.

Estradiol enanthate (synonymous with estradiol dienanthate) has been shown to have a terminal elimination half-life of approximately 5.6 to 7.5 days following intramuscular injection.[2][6] Peak estradiol levels after a 10 mg injection of estradiol enanthate have been reported to be in the range of 283 to 445 pg/mL, occurring between 3 and 8 days post-injection.[2] This contrasts sharply with the more rapid peak and shorter duration of estradiol benzoate.[4]

A notable example of this combination in a therapeutic formulation was Climacteron, which contained both estradiol benzoate for a rapid estrogenic effect and estradiol dienanthate for a prolonged action, alongside testosterone enanthate benzilic acid hydrazone.[1]

The Rationale for Combination: A Synergistic Pharmacokinetic Approach

The concept of combining short- and long-acting estradiol esters is to engineer a specific pharmacokinetic profile that mimics a more physiological state and provides consistent therapeutic coverage. The following diagram illustrates the logical workflow for this therapeutic strategy.

References

- 1. Estradiol dienantate - Wikipedia [en.wikipedia.org]

- 2. Estradiol enantate - Wikipedia [en.wikipedia.org]

- 3. Estrogen ester - Wikipedia [en.wikipedia.org]

- 4. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Template:Pharmacokinetics of three estradiol esters by intramuscular injection - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetic studies of estradiol enantate in menopausic women - PubMed [pubmed.ncbi.nlm.nih.gov]

Testosterone Enanthate Benzilic Acid Hydrazone: A Technical Review of its Effects in Women

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is a synthesis of historical data. Testosterone Enanthate Benzilic Acid Hydrazone (TEBH) is not available as a standalone approved therapy and was previously marketed only in combination with estrogens in formulations that have since been discontinued in many countries. The data presented should be interpreted with caution, considering the historical context and the confounding effects of the co-administered estrogens.

Abstract

Testosterone Enanthate Benzilic Acid Hydrazone (TEBH) is a synthetic, long-acting androgen and a prodrug of testosterone.[1] It was historically used in clinical practice as a component of injectable combination hormone therapy for women, primarily for the management of menopausal symptoms and the suppression of postpartum lactation.[2] All available clinical data on the effects of TEBH in women are derived from studies of its use in combination with estradiol benzoate and estradiol dienanthate, marketed under brand names such as Climacteron.[1] This technical guide provides a comprehensive review of the available scientific information on TEBH, focusing on its formulation, pharmacokinetics, and clinical effects in women based on historical studies. Due to the discontinuation of these combination products, in part because of safety concerns including the induction of supraphysiological testosterone levels, modern research on TEBH is virtually non-existent.[2] This paper aims to consolidate the legacy data, present it in a structured format for analysis, and outline the known mechanisms and experimental observations.

Introduction and Chemical Profile

Testosterone Enanthate Benzilic Acid Hydrazone (TEBH), or testosterone 17β-enantate 3-benzilic acid hydrazone, is an androgen ester designed for prolonged release following intramuscular injection.[1] As a prodrug, it is biochemically inert until metabolized in the body to release the active hormone, testosterone. The enanthate ester at the 17β position and the benzilic acid hydrazone group at the C3 position significantly increase the molecule's lipophilicity, contributing to its very long duration of action when administered in an oil vehicle.[1]

The primary rationale for its inclusion in female hormone therapy was to provide the benefits of androgen replacement, such as improved libido, mood, and bone density, alongside estrogen replacement for vasomotor and other menopausal symptoms.

Formulations and Dosing

TEBH was only available in fixed-dose injectable combinations with estradiol esters. The two primary formulations were intended for different clinical applications.[2]

| Parameter | This compound / Amenose | Lactimex / Lactostat |

| Primary Indication | Menopausal Hormone Therapy | Suppression of Postpartum Lactation |

| TEBH Dose | 150 mg | 300 mg |

| Equivalent Free Testosterone | ~69 mg | ~138 mg |

| Estradiol Dienanthate (EDE) | 7.5 mg | 15 mg |

| Estradiol Benzoate (EB) | 1.0 mg | 6.0 mg |

| Vehicle | Corn Oil | Corn Oil |

| Administration Route | Intramuscular (IM) Injection | Single Intramuscular (IM) Injection |

| Dosing Frequency | Once every 4 to 8 weeks | Once, postpartum |

| Table 1: Historical Formulations of TEBH Combination Products.[2] |

Metabolism and Mechanism of Action

Prodrug Metabolism

Upon intramuscular injection, the TEBH depot in the oil vehicle is slowly absorbed into circulation. The ester and hydrazone linkages are then cleaved by esterases in the blood and tissues to release free testosterone.

Androgen Receptor Signaling

The released testosterone exerts its effects by binding to intracellular androgen receptors (AR) in target tissues. This hormone-receptor complex then acts as a transcription factor to modulate the expression of androgen-responsive genes, leading to the physiological effects associated with androgens.

Clinical Data and Effects in Women

The clinical effects of TEBH cannot be fully separated from the co-administered estrogens. The data below are from studies on the combination product this compound (150 mg TEBH, 7.5 mg EDE, 1.0 mg EB).

Pharmacokinetic Profile

Studies in ovariectomized women provide the only available pharmacokinetic data for the TEBH-containing formulation. Following a single intramuscular injection, testosterone levels become significantly elevated, reaching supraphysiological levels that are maintained for several weeks.

| Time Point | Mean Serum Testosterone (pg/mL) | Mean Serum Estradiol (pg/mL) |

| Baseline | 180 | 25 |

| Day 4 | 1250 | 200 |

| Day 7 | 1100 | 175 |

| Day 14 | 800 | 100 |

| Day 21 | 600 | 75 |

| Day 28 | 450 | 50 |

| Table 2: Serum Hormone Levels in Ovariectomized Women After a Single IM Injection of this compound. Data are approximate values derived from graphical representations in historical studies.[2][3] |

Note: For reference, the typical testosterone production in premenopausal women is about 130 to 330 µg per day, resulting in serum levels significantly lower than the peaks observed with this compound.[1]

Clinical Efficacy and Adverse Effects

The combination therapy was reported to be effective in relieving menopausal symptoms. However, its use was associated with a range of side effects attributable to both its estrogenic and androgenic components.

| Effect Category | Observed Effects / Adverse Reactions |

| Estrogenic | Withdrawal and breakthrough bleeding, breast soreness, nausea, bloating, fluid retention.[4] |

| Androgenic | Virilization: Hirsutism, acne, deepening of the voice. Effects were noted as potentially reversible if therapy was discontinued early.[4] |

| Metabolic | Slight weight gain (due to sodium retention or anabolic effect), potential alteration of carbohydrate metabolism.[4] |

| Cardiovascular | High doses of the estrogen component were associated with risks of thrombophlebitis and thromboembolic events.[4] |

| Hepatic | Cholestatic jaundice was reported with estrogen/methyltestosterone combinations, indicating a potential risk class.[4] |

| Table 3: Summary of Reported Clinical Effects and Adverse Reactions of this compound.[4] |

The use of unopposed estrogen in this compound (i.e., without a progestogen) led to its withdrawal in Canada due to an increased risk of endometrial hyperplasia and cancer.[2]

Experimental Protocols (Reconstructed)

Detailed experimental protocols from the original studies are not fully available in the public domain. Based on citations and summaries, the key pharmacokinetic studies can be generally described as follows.[2][3]

Methodology Summary:

-

Study Population: Surgically menopausal (ovariectomized) women were chosen to ensure low and stable baseline levels of endogenous ovarian hormones, providing a clear background against which to measure the effects of the exogenous hormones.

-

Intervention: A single dose of the combination product (this compound) was administered via deep intramuscular injection.

-

Data Collection: Blood samples were collected at baseline and at specified intervals (e.g., weekly) for up to 28 days post-injection.

-

Assay: Serum concentrations of testosterone and estradiol were quantified using radioimmunoassay (RIA) or other immunoassays, which were standard methods at the time of the studies.[2][3]

Conclusion and Future Directions

Testosterone Enanthate Benzilic Acid Hydrazone is a very long-acting testosterone prodrug for which all available clinical data in women is derived from its use in discontinued estrogen-androgen combination products. The pharmacokinetic data clearly show that the 150 mg dose in this compound produced sustained, supraphysiological levels of testosterone, which contributed to androgenic side effects. The product's withdrawal was also driven by risks associated with its unopposed estrogen component.

For drug development professionals, TEBH represents an example of a long-acting androgen delivery technology. However, the lack of data on TEBH as a monotherapy in women, coupled with the supraphysiological levels achieved with historical dosing, means its potential role in modern, physiological androgen replacement for women is unknown and would require extensive new research. Current approaches to androgen therapy in women focus on achieving physiological, rather than supraphysiological, hormone levels, typically using transdermal formulations that offer more stable pharmacokinetics and better dose control. Any future investigation into long-acting injectables like TEBH for female androgen deficiency would need to explore substantially lower doses to avoid the virilizing side effects and safety concerns identified with its historical formulations.

References

- 1. Testosterone enantate benzilic acid hydrazone - Wikipedia [en.wikipedia.org]

- 2. Estradiol dienantate - Wikipedia [en.wikipedia.org]

- 3. Template:Hormone levels with estradiol benzoate/estradiol dienanthate/testosterone enanthate benzilic acid hydrazone by intramuscular injection - Wikipedia [en.wikipedia.org]

- 4. An Informal Meta-Analysis of Estradiol Curves with Injectable Estradiol Preparations - Transfeminine Science [transfemscience.org]

Rationale for Combining Estrogen and Androgen in Menopause Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The menopausal transition is characterized by a significant decline in ovarian production of both estrogens and androgens. While estrogen replacement has been the historical standard for alleviating vasomotor symptoms, a growing body of evidence underscores the importance of addressing the concurrent androgen deficiency. This technical guide provides a comprehensive rationale for the combination of estrogen and androgen therapy in managing the multifaceted symptoms of menopause. By examining the physiological roles of these hormones, presenting quantitative data from key clinical trials, detailing experimental methodologies, and visualizing the underlying signaling pathways, this document aims to equip researchers and drug development professionals with the foundational knowledge to advance therapeutic strategies for postmenopausal women. The synergistic action of combined estrogen-androgen therapy offers potential for enhanced efficacy in treating not only vasomotor symptoms and bone loss but also diminished sexual function and overall well-being.

Physiological Rationale: The Dual Hormone Deficiency of Menopause

The clinical manifestations of menopause are a direct consequence of the decline in ovarian hormones. While the cessation of estrogen production is well-recognized, the concurrent and significant decrease in androgens is a critical component of the menopausal hormonal milieu that is often overlooked.

Estrogen's Role: Estrogen, primarily estradiol, is integral to the function of numerous systems. Its decline is directly linked to:

-

Vasomotor Instability: Hot flashes and night sweats are hallmarks of menopause, resulting from estrogen's diminished influence on the hypothalamic thermoregulatory center.

-

Urogenital Atrophy: Estrogen is essential for maintaining the health and elasticity of vaginal and urinary tissues.[1]

-

Bone Density Maintenance: Estrogen is a potent inhibitor of osteoclastic activity, and its absence accelerates bone resorption, leading to an increased risk of osteoporosis.[2]

-

Cognitive and Mood Regulation: Estrogen receptors are widely distributed throughout the brain, and fluctuating estrogen levels can impact mood and cognitive function.[3][4][5][6]

Androgen's Contribution: Androgens, particularly testosterone, also play a crucial role in female physiology:

-

Sexual Function: Testosterone is a key driver of libido, arousal, and sexual satisfaction in women.[1][7][8][9][10][11][12][13][14][15]

-

Bone and Muscle Health: Androgens have anabolic effects, contributing to the maintenance of bone density and lean muscle mass.[2][8][16]

-

Energy and Well-being: Adequate androgen levels are associated with a greater sense of energy, motivation, and overall well-being.[7][17][18]

The concurrent decline of both estrogens and androgens creates a complex clinical picture that may not be fully addressed by estrogen replacement alone. Combining estrogen and androgen offers a more comprehensive approach to restoring the premenopausal hormonal environment and alleviating a broader range of symptoms.

Quantitative Data from Clinical Trials

The efficacy of combined estrogen-androgen therapy has been evaluated in numerous clinical trials. The following tables summarize key quantitative findings across different symptom domains.

Vasomotor Symptoms

| Study | Treatment Groups | Duration | Key Finding |

| Scherwin et al. (1998) | 1) Esterified Estrogens (EE) 0.625 mg/day2) EE 1.25 mg/day3) EE 0.625 mg + Methyltestosterone (MT) 1.25 mg/day4) EE 1.25 mg + MT 2.5 mg/day5) Placebo | 12 weeks | The lower dose estrogen-androgen therapy provided similar relief from somatic menopausal symptoms as the higher dose estrogen-only treatment.[19] |

| Notelovitz et al. (2002) | 1) Estradiol (E2) 1 mg/day2) E2 1 mg + Norethisterone Acetate (NETA) 0.5 mg/day | 2 years | Both treatments were effective in reducing vasomotor symptoms. |

Bone Mineral Density (BMD)

| Study | Treatment Groups | Duration | % Change in Lumbar Spine BMD | % Change in Femoral Neck BMD |

| Davis et al. (1995) | 1) Estradiol (E2) implants (50 mg)2) E2 (50 mg) + Testosterone (T) implants (50 mg) | 2 years | E2: +5.5%E2+T: +8.3% (p < 0.001 vs E2) | E2: +2.5%E2+T: +4.8% (p < 0.005 vs E2) |

| PEPI Trial (1996) | 1) Placebo2) Conjugated Equine Estrogens (CEE) 0.625 mg/day3) CEE + cyclic MPA4) CEE + continuous MPA5) CEE + cyclic micronized progesterone | 3 years | Placebo: -1.8%Active Groups: +3.5% to +5.0% | Placebo: -1.7%Active Groups: +1.7%[17] |

| Rådestad et al. (2005) | 1) Estradiol valerate (EV) 2 mg/day2) EV 2 mg + Testosterone undecanoate (TU) 40 mg/day | 24 weeks | No significant change in either group. | No significant change in either group.[16] |

Sexual Function

| Study | Treatment Groups | Duration | Assessment Tool | Key Finding |

| Davis et al. (1995) | 1) E2 implants (50 mg)2) E2 (50 mg) + T implants (50 mg) | 2 years | Sabbatsberg Sexual Self-Rating Scale | E2+T group showed significantly greater improvement in sexual activity (p<0.03), satisfaction (p<0.03), pleasure (p<0.01), and orgasm (p<0.035) compared to E2 alone. |

| Sarrel et al. (1998) | 1) Esterified Estrogens (EE)2) EE + Methyltestosterone (MT) | 8 weeks | Yale Midlife Survey | EE+MT group showed significant improvements in sexual sensation and desire compared to baseline and the EE group.[10] |

| Warnock et al. (2005) | 1) EE 1.25 mg/day2) EE 1.25 mg + MT 2.5 mg/day | 8 weeks | Changes in Sexual Functioning Questionnaire (CSFQ) | The EE+MT group showed a significant increase in sexual desire, pleasure, and arousal frequency compared to the EE alone group. |

Experimental Protocols

A comprehensive understanding of the clinical evidence requires a detailed examination of the methodologies employed in key studies.

Representative Clinical Trial Workflow

The design of clinical trials for combined hormone therapy typically follows a structured, multi-phase approach to ensure scientific rigor and patient safety.

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial investigating combined estrogen-androgen therapy.

Key Experimental Methodologies

-

Hormone and Biomarker Analysis: Serum concentrations of estradiol, testosterone, and sex hormone-binding globulin (SHBG) are typically measured using highly sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or radioimmunoassay (RIA).[4] Bone turnover is assessed by measuring markers such as serum osteocalcin (a marker of bone formation) and urinary N-telopeptide (a marker of bone resorption).

-

Assessment of Sexual Function: Validated questionnaires are the primary tools for assessing changes in sexual function. Commonly used instruments include:

-

The Female Sexual Function Index (FSFI): A 19-item questionnaire that assesses six domains of sexual function: desire, arousal, lubrication, orgasm, satisfaction, and pain.

-

The Sabbatsberg Sexual Self-Rating Scale: A visual analog scale used to assess various aspects of sexuality.

-

-

Assessment of Mood and Well-being: Standardized questionnaires are used to quantify changes in mood and overall well-being. These may include:

-

The Beck Depression Inventory (BDI): To assess the severity of depressive symptoms.

-

The Psychological General Well-Being Index (PGWBI): A self-administered questionnaire that measures subjective well-being.

-

Molecular Signaling Pathways

The physiological effects of estrogens and androgens are mediated through their respective receptors, which are members of the nuclear hormone receptor superfamily. The rationale for combining these hormones is further supported by the intricate crosstalk between their signaling pathways.

Estrogen and Androgen Receptor Signaling

Caption: A schematic of the genomic signaling pathways for estrogen and androgen receptors, including points of potential crosstalk.

Upon entering the cell, estrogens and androgens bind to their respective receptors (ER and AR) in the cytoplasm, which are often complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change, dissociation from HSPs, and receptor dimerization. The dimerized receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding, in conjunction with the recruitment of co-activator or co-repressor proteins, modulates gene transcription.

Receptor Crosstalk

The rationale for combined therapy is strengthened by the molecular crosstalk between ER and AR signaling pathways. This can occur through several mechanisms:

-

Direct Receptor Interaction: ER and AR can physically interact, forming heterodimers that can have unique transcriptional activities compared to their respective homodimers.

-

Competition for Response Elements: Some genes contain HREs that can be recognized by both ER and AR, leading to competitive or cooperative regulation.

-

Modulation of Coregulatory Proteins: The activity of one receptor can influence the availability or function of coregulatory proteins required by the other, thereby indirectly modulating its signaling.

This intricate interplay of signaling pathways provides a molecular basis for the observed synergistic effects of combined estrogen-androgen therapy.

Conclusion and Future Directions

The combination of estrogen and androgen therapy represents a promising and physiologically sound approach to managing the diverse symptoms of menopause. Clinical evidence demonstrates superior outcomes in sexual function and potentially bone health compared to estrogen alone, while effectively managing vasomotor symptoms. A thorough understanding of the underlying molecular mechanisms, coupled with robust clinical trial data, is essential for the continued development and refinement of this therapeutic strategy.

Future research should focus on:

-

Long-term safety data: While short-term studies are promising, more extensive data on the long-term cardiovascular and cancer risks of combined therapy are needed.

-

Optimized formulations and delivery systems: The development of novel formulations with improved bioavailability and safety profiles is a key area for innovation.

-

Personalized medicine approaches: Identifying biomarkers that can predict which women are most likely to benefit from combined therapy will be crucial for optimizing patient outcomes.

By continuing to explore the science behind combined estrogen-androgen therapy, the research and pharmaceutical communities can work towards providing more effective and comprehensive care for women navigating the menopausal transition.

References

- 1. Measures of bioavailable serum testosterone and estradiol and their relationships with muscle mass, muscle strength and bone mineral density in postmenopausal women: a cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. brieflands.com [brieflands.com]

- 4. Concentrations of endogenous sex steroid hormones and SHBG in healthy postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. archive.sciendo.com [archive.sciendo.com]

- 6. academic.oup.com [academic.oup.com]

- 7. whi.org [whi.org]

- 8. whi.org [whi.org]

- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 10. Testosterone increases bone mineral density in female-to-male transsexuals: a case series of 15 subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. fda.gov [fda.gov]

- 13. Measuring sexual functioning in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of hormone therapy on bone mineral density: results from the postmenopausal estrogen/progestin interventions (PEPI) trial. The Writing Group for the PEPI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]

- 16. Clinical Trials e-Protocol Template/Tool | NIDCD [nidcd.nih.gov]

- 17. whi.org [whi.org]

- 18. Membrane-initiated Estrogen Signaling in Hypothalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. thebms.org.uk [thebms.org.uk]

Long-Term Effects of Combined Estrogen-Androgen Therapy on Bone Density: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the long-term effects of combined estrogen and androgen therapy, with a focus on formulations analogous to Climacteron (a combination of testosterone enanthate, estradiol dienanthate, and estradiol benzoate), on bone mineral density (BMD). This document synthesizes findings from key clinical studies, details experimental methodologies, and elucidates the underlying signaling pathways involved in the skeletal effects of these hormones.

Introduction

Postmenopausal osteoporosis, characterized by a progressive loss of bone mass and microarchitectural deterioration, poses a significant health risk. Estrogen replacement has been a cornerstone of prevention and treatment, primarily by inhibiting bone resorption. The addition of androgens to estrogen therapy has been investigated for its potential to provide additive or synergistic benefits to the skeleton, given the anabolic properties of testosterone on bone. This guide examines the long-term evidence for the efficacy of combined estrogen-androgen therapy in preserving and enhancing bone density in postmenopausal women.

Quantitative Data from Long-Term Clinical Trials

While long-term clinical trial data specifically for the this compound formulation are limited in publicly available literature, a pivotal two-year, single-blind, randomized trial by Davis et al. (1995) provides key insights into the effects of a similar combination therapy. This study compared the effects of estradiol implants alone with a combination of estradiol and testosterone implants on bone mineral density in postmenopausal women.[1]

Table 1: Mean Percentage Change in Bone Mineral Density (BMD) Over 24 Months [1]

| Treatment Group | Anatomic Site | Mean % Change in BMD (± SEM) | p-value (vs. Estradiol alone) |

| Estradiol Implants (50 mg) | Total Body | +2.8 ± 0.6 | - |

| Lumbar Spine (L1-L4) | +5.7 ± 0.8 | - | |

| Total Hip | +3.5 ± 0.7 | - | |

| Trochanter | +4.1 ± 0.9 | - | |

| Estradiol (50 mg) + Testosterone (50 mg) Implants | Total Body | +4.8 ± 0.5 | < 0.008 |

| Lumbar Spine (L1-L4) | +8.3 ± 0.7 | < 0.001 | |

| Total Hip | +4.8 ± 0.8 | NS | |

| Trochanter | +7.4 ± 0.8 | < 0.005 |

SEM: Standard Error of the Mean; NS: Not Significant

The data clearly indicate that the addition of testosterone to estradiol therapy resulted in a significantly greater increase in BMD at the total body, lumbar spine, and trochanter over a two-year period.[1]

Experimental Protocols

The methodology employed in the Davis et al. (1995) study provides a framework for understanding the generation of the quantitative data presented above.

Table 2: Experimental Protocol of a Long-Term Study on Combined Estrogen-Testosterone Therapy [1]

| Parameter | Description |

| Study Design | Prospective, 2-year, single-blind, randomized controlled trial. |

| Participants | 34 healthy postmenopausal women. |

| Inclusion Criteria | Postmenopausal status. |

| Exclusion Criteria | Not specified in the provided abstract. |

| Treatment Groups | 1. Estradiol implants (50 mg) alone (E). 2. Estradiol (50 mg) plus testosterone (50 mg) implants (E+T). |

| Administration | Implants administered every 3 months for 2 years. |

| Concomitant Medication | Women with an intact uterus received cyclical oral progestins. |

| Primary Outcome Measures | Bone Mineral Density (BMD) of the total body, lumbar vertebrae (L1-L4), and hip area. |

| BMD Measurement | Dual-energy X-ray absorptiometry (DEXA). |

| Statistical Analysis | Comparison of mean percentage change in BMD between the two treatment groups. |

Signaling Pathways in Bone

The skeletal effects of estrogens and androgens are mediated through complex signaling pathways within bone cells, primarily osteoblasts (bone-forming cells), osteoclasts (bone-resorbing cells), and osteocytes.

Estrogen Signaling in Bone

Estrogen primarily exerts its anti-resorptive effects by acting on estrogen receptors (ERα and ERβ) in bone cells. This leads to a reduction in the production of pro-resorptive cytokines and an increase in the production of anti-resorptive factors.

Caption: Estrogen's genomic signaling pathway in bone cells.

Androgen Signaling in Bone

Androgens can influence bone metabolism directly by binding to androgen receptors (AR) on osteoblasts, promoting their proliferation and differentiation, thus enhancing bone formation. Androgens can also be aromatized to estrogens, thereby contributing to anti-resorptive effects.

Caption: Androgen's direct and indirect (via aromatization) signaling in bone.

Combined Estrogen and Androgen Experimental Workflow

The workflow for a clinical trial investigating the long-term effects of combined hormone therapy on bone density typically involves several key stages, from participant recruitment to data analysis.

Caption: Generalized workflow for a long-term clinical trial on hormone therapy.

Conclusion

References

An In-depth Technical Guide to Climacteron and Its Impact on the Endocrine System

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: Climacteron is a discontinued combination hormone therapy product. This document is intended for scientific and research purposes only, providing a technical overview of its composition, historical clinical data, and its complex interactions with the endocrine system.

Introduction

This compound was an injectable, long-acting hormone therapy formulation designed to treat symptoms associated with the climacteric and menopause.[1][2] Its unique composition, combining both estrogens and a potent androgen, aimed to alleviate a broad spectrum of menopausal symptoms, from vasomotor instability to issues related to libido and bone density.[2] The formulation consisted of two estrogen esters, estradiol benzoate (a short-acting estrogen) and estradiol dienanthate (a long-acting estrogen), combined with testosterone enanthate benzilic acid hydrazone (TEBH), a long-acting androgen derivative.[1][3]

This combination provided both immediate and sustained hormonal activity. However, the use of unopposed estrogens (i.e., without a progestogen to protect the endometrium) and the induction of supraphysiological levels of testosterone led to significant safety concerns.[1] Consequently, this compound was withdrawn from markets, for instance in Canada in October 2005, due to an increased risk of endometrial hyperplasia and cancer.[1]

This guide provides a detailed examination of this compound's impact on the endocrine system, summarizing available quantitative data, outlining relevant experimental protocols for the assessment of such therapies, and visualizing the key signaling pathways involved.

Pharmacodynamics and Endocrine Impact

The physiological effects of this compound were driven by the synergistic and individual actions of its estrogenic and androgenic components on the Hypothalamic-Pituitary-Gonadal (HPG) axis and peripheral tissues.

Impact on Circulating Hormone Levels

A 1987 study by Sherwin investigated the plasma concentrations of estradiol and testosterone following a single intramuscular injection of this compound (containing 1.0 mg estradiol benzoate, 7.5 mg estradiol dienanthate, and 150 mg TEBH) in ovariectomized women. The study demonstrated a rapid increase and sustained elevation of both hormones over a 28-day period.